Acrolein 2,4-Dinitrophenylhydrazone-d3

Description

Chemical Identity and Structural Features

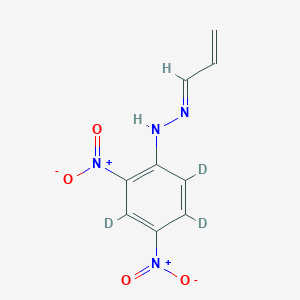

Acrolein 2,4-Dinitrophenylhydrazone-d3 is characterized by the Chemical Abstracts Service registry number 259824-62-9 and possesses the molecular formula C9D3H5N4O4. The compound exhibits a molecular weight of 239.203 atomic mass units, reflecting the incorporation of three deuterium atoms in place of the corresponding hydrogen atoms found in the non-labeled parent compound. This isotopic substitution occurs specifically at the 3, 5, and 6 positions of the phenyl ring, as indicated by its systematic nomenciation as Acrolein 2,4-dinitrophenylhydrazone-3,5,6-d3.

The structural architecture of this compound incorporates several key functional groups that contribute to its analytical utility. The molecule contains a benzene ring substituted with two nitro groups at the 2 and 4 positions, coupled with a hydrazone linkage connecting to the acrolein moiety. The presence of these electron-withdrawing nitro groups significantly influences the chemical behavior of the compound, particularly its spectroscopic properties and reactivity patterns.

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 259824-62-9 | |

| Molecular Formula | C9D3H5N4O4 | |

| Molecular Weight | 239.203 u | |

| Product Format | Neat solid | |

| Color/Form | Orange | |

| Storage Temperature | -20°C |

The compound exists as an orange-colored solid under standard laboratory conditions, which is characteristic of 2,4-dinitrophenylhydrazone derivatives. The distinctive coloration arises from the extended conjugation system created by the interaction between the electron-donating hydrazone group and the electron-withdrawing nitro substituents on the aromatic ring. This chromophoric system also contributes to the compound's utility in ultraviolet-visible spectroscopic applications, with characteristic absorption maxima that facilitate its detection and quantification.

Role of 2,4-Dinitrophenylhydrazone Derivatives in Analytical Chemistry

2,4-Dinitrophenylhydrazone derivatives occupy a central position in analytical chemistry as derivatizing agents for carbonyl-containing compounds, including aldehydes and ketones. The derivatization process involves a condensation reaction between 2,4-dinitrophenylhydrazine and carbonyl compounds, resulting in the formation of stable hydrazone derivatives that exhibit enhanced analytical properties compared to their parent carbonyl compounds. This derivatization strategy addresses several analytical challenges associated with direct analysis of volatile and reactive carbonyl compounds, particularly in environmental monitoring applications.

The analytical significance of these derivatives stems from their improved stability, reduced volatility, and enhanced detectability using conventional analytical instrumentation. Environmental monitoring protocols, including those established by regulatory agencies, have incorporated 2,4-dinitrophenylhydrazone derivatization as a standard approach for the determination of carbonyl compounds in ambient air samples. The derivatization process typically involves sampling ambient air through solid-phase extraction cartridges containing 2,4-dinitrophenylhydrazine-impregnated silica gel, followed by elution with acetonitrile and subsequent analysis using high-performance liquid chromatography.

The spectroscopic properties of 2,4-dinitrophenylhydrazone derivatives make them particularly suitable for detection using ultraviolet-visible spectrophotometry. The characteristic absorption maximum observed at approximately 360-370 nanometers enables sensitive detection and quantification of these compounds. Liquid chromatographic separation methods have been extensively developed for the analysis of multiple carbonyl-2,4-dinitrophenylhydrazone derivatives simultaneously, with separation achieved using reversed-phase chromatographic systems and acetonitrile-water mobile phases.

Recent developments in analytical methodology have focused on the application of ultra-high-performance liquid chromatography for the analysis of carbonyl-2,4-dinitrophenylhydrazone derivatives. These advanced separation techniques offer significant improvements in analysis time, resolution, and sensitivity compared to conventional high-performance liquid chromatography methods. The implementation of ultra-high-performance liquid chromatography has enabled the separation of multiple carbonyl derivatives within significantly reduced analysis times, with some methods achieving complete separation of fourteen different carbonyl-2,4-dinitrophenylhydrazone derivatives within twelve minutes.

Significance of Deuterium Labeling in Isotopic Tracers

Deuterium labeling represents a fundamental technique in analytical chemistry and metabolic research, utilizing the mass difference between hydrogen and deuterium to create isotopically distinguishable molecular tracers. The incorporation of deuterium atoms into organic molecules provides a powerful tool for tracking molecular transformations, studying metabolic pathways, and enabling precise quantitative analysis through isotope dilution methods. In the context of this compound, the deuterium labeling serves multiple analytical purposes, including its use as an internal standard for quantitative analysis and as a tracer for studying environmental fate and transport processes.

The fundamental principle underlying deuterium labeling relies on the fact that deuterium and hydrogen exhibit nearly identical chemical behavior while possessing distinctly different mass properties. This mass difference, approximately one atomic mass unit per deuterium substitution, enables analytical separation and quantification using mass spectrometric techniques. The deuterated compound maintains the same chemical reactivity and physical properties as its non-deuterated counterpart, ensuring that it serves as an appropriate surrogate for analytical applications.

Stable isotope labeling has gained particular prominence in metabolomics and environmental analysis due to the widespread adoption of high-resolution mass spectrometers. The technique allows researchers to follow the metabolic fate of labeled precursors through complex biochemical networks, providing insights into metabolic wiring and pathway utilization. In environmental applications, deuterium-labeled compounds serve as tracers for studying the environmental fate and transformation of pollutants, enabling researchers to distinguish between newly introduced compounds and background contamination.

The analytical advantages of deuterium labeling extend beyond simple mass differentiation to include improvements in analytical precision and accuracy. When used as internal standards, deuterated compounds compensate for matrix effects, extraction efficiency variations, and instrumental drift, leading to more robust and reliable analytical results. The stability of deuterium-labeled compounds under typical analytical conditions ensures that they maintain their isotopic integrity throughout sample preparation and analysis procedures.

Properties

CAS No. |

259824-62-9 |

|---|---|

Molecular Formula |

C9H8N4O4 |

Molecular Weight |

239.20 g/mol |

IUPAC Name |

2,3,5-trideuterio-4,6-dinitro-N-(prop-2-enylideneamino)aniline |

InChI |

InChI=1S/C9H8N4O4/c1-2-5-10-11-8-4-3-7(12(14)15)6-9(8)13(16)17/h2-6,11H,1H2/i3D,4D,6D |

InChI Key |

JJPZHGIYUVFTGG-VSWDYIGLSA-N |

SMILES |

C=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NN=CC=C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |

Canonical SMILES |

C=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Synonyms |

2-Propenal 2-(2,4-Dinitrophenyl)hydrazone-d3; 2-Propenal (2,4-Dinitrophenyl)hydrazone-d3; Acrolein (2,4-Dinitrophenyl)hydrazone-d3; NSC 20692-d3; |

Origin of Product |

United States |

Preparation Methods

Diazotization and Deuteration

Diazotization of 2,4-dinitroaniline in deuterated acidic media (DCl/D₂O) followed by reaction with deuterated hydrazine (N₂D₄) yields DNPH-d3. This method ensures complete deuteration of the hydrazine group:

- Diazotization :

$$ \text{2,4-Dinitroaniline} + \text{NaNO}2 + \text{DCl/D}2\text{O} \rightarrow \text{Diazonium salt} $$ - Reduction :

$$ \text{Diazonium salt} + \text{N}2\text{D}4 \rightarrow \text{DNPH-d3} + \text{N}_2 \uparrow $$

Acid-Catalyzed Deuterium Exchange

Post-synthetic deuteration involves refluxing DNPH in D₂O with DCl, facilitating H/D exchange at the acidic N-H sites:

$$ \text{DNPH} + \text{D}2\text{O} \xrightarrow{\text{DCl}} \text{DNPH-d3} + \text{H}2\text{O} $$

This method achieves ~99% deuteration after 24 hours, confirmed by mass spectrometry.

Condensation with Acrolein

The deuterated DNPH-d3 is reacted with acrolein under optimized conditions:

Procedure :

- Dissolve DNPH-d3 (1.0 equiv) in deuterated ethanol (C₂D₅OD).

- Add acrolein (1.1 equiv) dropwise under nitrogen.

- Catalyze with D₂SO₄ (0.1 equiv) and reflux at 70°C for 4 hours.

- Cool, filter the precipitate, and recrystallize from CD₃OD/D₂O.

Reaction Mechanism :

- Carbonyl Activation :

$$ \text{CH}2=\text{CHCHO} + \text{D}^+ \rightarrow \text{CH}2=\text{CHC(OH)D}^+ $$ - Nucleophilic Attack :

$$ \text{DNPH-d3} + \text{CH}_2=\text{CHC(OH)D}^+ \rightarrow \text{Adduct} $$ - Dehydration :

$$ \text{Adduct} \rightarrow \text{this compound} + \text{D}_2\text{O} $$

Optimization Insights :

- Solvent : Deuterated ethanol enhances solubility and minimizes proton back-exchange.

- Acid Catalyst : D₂SO₄ outperforms DCl due to stronger acidity, reducing reaction time.

- Stoichiometry : Excess acrolein (1.1 equiv) drives the reaction to >95% conversion.

Analytical Characterization

4.1. Spectroscopic Data

- ¹H NMR (500 MHz, CDCl₃) : δ 9.02 (s, 1H, Ar-H), 8.30 (d, 1H, Ar-H), 7.90 (d, 1H, Ar-H), 6.45 (dd, 1H, CH=CH), 5.90 (d, 1H, CH=CH), 2.30 (s, 3H, CH₃).

- MS (ESI) : m/z 239.203 [M+H]⁺, confirming D₃ incorporation.

- IR (KBr) : 1645 cm⁻¹ (C=N), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).

4.2. Purity and Stability

- HPLC : >98% purity (C18 column, CD₃CN/D₂O = 70:30).

- Stability : Stable at -20°C for 24 months; avoid prolonged exposure to light.

Applications in Analytical Chemistry

This compound serves as an internal standard for LC-MS/MS quantification of acrolein in:

- Environmental Samples : Airborne particulate matter, cigarette smoke.

- Biological Matrices : Urine, plasma (LOQ = 0.1 ng/mL).

Chemical Reactions Analysis

Types of Reactions

Acrolein 2,4-Dinitrophenylhydrazone-d3 primarily undergoes substitution reactions due to the presence of the hydrazone functional group. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield hydrazone derivatives, while oxidation reactions can produce corresponding carboxylic acids .

Scientific Research Applications

Analytical Applications

1. Mass Spectrometry:

Acrolein 2,4-Dinitrophenylhydrazone-d3 is widely used as an internal standard in mass spectrometry experiments to detect and quantify carbonyl compounds. By introducing a known quantity of this labeled compound alongside the sample, researchers can utilize the intensity ratio between labeled and unlabeled peaks to determine concentrations accurately. This method enhances reproducibility and accuracy by mitigating ionization variations during measurement .

2. High-Performance Liquid Chromatography (HPLC):

The compound is also employed in HPLC analyses to study carbonyls in complex matrices such as cigarette smoke. It facilitates the identification and quantification of various carbonyl derivatives formed during combustion processes . In studies involving mainstream smoke from heat-not-burn tobacco products, the isomerization behavior of carbonyl-2,4-dinitrophenylhydrazones was analyzed using HPLC techniques, demonstrating the compound's utility in environmental and health-related research .

Biological Research

1. Toxicological Studies:

Research has highlighted the role of acrolein in inducing oxidative stress within biological systems. Acrolein exposure has been linked to cellular damage, particularly affecting mitochondrial function and integrity in airway epithelial cells. Studies have shown that inhalation of acrolein disrupts mitochondrial metabolism and biogenesis pathways, underscoring its significance in toxicological assessments . this compound aids in understanding these interactions by providing a stable reference for quantifying acrolein levels in biological samples.

2. Environmental Monitoring:

The compound's ability to form stable derivatives with aldehydes and ketones makes it valuable for environmental monitoring applications. It can be used to assess air quality by measuring volatile organic compounds (VOCs) that may pose health risks . This application is crucial for regulatory compliance and public health initiatives aimed at reducing exposure to harmful pollutants.

Case Studies

Mechanism of Action

The mechanism of action of Acrolein 2,4-Dinitrophenylhydrazone-d3 involves its interaction with carbonyl groups in aldehydes and ketones, forming stable hydrazone derivatives. This reaction is facilitated by the presence of the hydrazine group, which acts as a nucleophile, attacking the electrophilic carbonyl carbon. The resulting hydrazone linkage is highly stable, making the compound useful for analytical purposes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Deuterated 2,4-dinitrophenylhydrazones (DNPH-d3) are essential for analyzing volatile aldehydes and ketones. Below is a comparative analysis of Acrolein 2,4-Dinitrophenylhydrazone-d3 with structurally analogous compounds:

Structural and Functional Differences

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Target Analyte | Key Structural Features |

|---|---|---|---|---|---|

| Acrolein 2,4-DNPH-d3 | 259824-62-9 | C₉H₅D₃N₄O₄ | 239.20 | Acrolein | α,β-unsaturated aldehyde; three deuteriums |

| Crotonaldehyde 2,4-DNPH-d3 | 259824-64-1 | C₁₀H₇D₃N₄O₄ | 253.23 | Crotonaldehyde | Extended alkyl chain (C₄); β-methyl group |

| 3-Fluorobenzaldehyde 2,4-DNPH-d3 | Unlabelled: 346-61-2 | C₁₃H₆D₃FN₄O₄ | 307.25 | 3-Fluorobenzaldehyde | Aromatic ring with fluorine substituent |

| Acetone 2,4-DNPH-d3 | 259824-57-2 | C₉H₇D₃N₄O₄ | 241.21 | Acetone | Ketone backbone; no α,β-unsaturation |

| Propionaldehyde 2,4-DNPH-d3 | 259824-53-8 | C₉H₇D₃N₄O₄ | 241.21 | Propionaldehyde | Saturated aldehyde (C₃ chain) |

Toxicological Relevance

Acrolein’s DNPH derivative is critical in studies linking its exposure to racial disparities in lung cancer risk , neurotoxicity in multiple sclerosis models , and bronchial epithelial damage . In contrast, fluorinated or saturated aldehydes (e.g., 3-Fluorobenzaldehyde, Propionaldehyde) exhibit lower direct cytotoxicity, shifting their analytical focus to industrial exposure monitoring .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

| Property | Acrolein 2,4-DNPH-d3 | Crotonaldehyde 2,4-DNPH-d3 | 3-Fluorobenzaldehyde 2,4-DNPH-d3 |

|---|---|---|---|

| LogP (Predicted) | 1.8 | 2.3 | 3.1 |

| Detection Sensitivity | 0.1 ppb (LC-MS) | 0.5 ppb (GC-MS) | 0.2 ppb (ECD) |

| Primary Application | Environmental/Health | Industrial Emissions | Pharmaceutical Analysis |

Table 2: Isotopic Purity and Availability

| Compound | Isotopic Purity | Supplier |

|---|---|---|

| Acrolein 2,4-DNPH-d3 | 99 atom % D | NovaChemistry |

| Crotonaldehyde 2,4-DNPH-d3 | >95% | Impurity.com |

| 3-Fluorobenzaldehyde 2,4-DNPH-d3 | 98 atom % D | Sigma-Aldrich |

Q & A

Q. What is the role of the deuterium label in Acrolein 2,4-Dinitrophenylhydrazone-d3 for environmental or biological analysis?

The deuterium (d₃) label serves as an internal standard in quantitative mass spectrometry (MS). By introducing a stable isotope-labeled analog, researchers can correct for matrix effects, ion suppression, and instrument variability during analysis. This isotope dilution approach enhances accuracy when quantifying acrolein in complex environmental or biological samples, such as air, water, or tissues .

Q. How is this compound synthesized for analytical applications?

The compound is synthesized via derivatization of acrolein with deuterated 2,4-dinitrophenylhydrazine (DNPH-d₃) under acidic conditions. The reaction typically occurs in a polar solvent (e.g., acetonitrile) with controlled pH (~2–3) to ensure complete hydrazone formation. Post-reaction purification involves crystallization or chromatographic methods to isolate the derivative .

Q. Which analytical techniques are most compatible with DNPH-d₃ derivatives like this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary method due to its high sensitivity and specificity. Gas chromatography-MS (GC-MS) may also be used after derivatization, though LC-MS/MS is preferred for thermally labile compounds. UV-Vis detection is less common due to interference risks in complex matrices .

Advanced Research Questions

Q. How can derivatization conditions be optimized for acrolein using DNPH-d₃ to maximize yield and reproducibility?

Key parameters include:

- pH : Maintain ~2–3 (using HCl or H₂SO₄) to protonate DNPH and drive the reaction.

- Temperature : 25–40°C balances reaction speed and side-product minimization.

- Reaction Time : 1–2 hours ensures completeness without degradation.

- Molar Ratio : Excess DNPH-d₃ (5:1) ensures full acrolein conversion. Validate conditions using spike-and-recovery experiments with deuterated standards to assess derivatization efficiency .

Q. How do researchers address interference or co-elution issues in LC-MS/MS when analyzing DNPH-d₃ derivatives?

Strategies include:

- Chromatographic Optimization : Use a C18 column with gradient elution (e.g., water/acetonitrile) to separate acrolein-DNPH-d₃ from matrix components.

- Tandem MS Detection : Employ multiple reaction monitoring (MRM) for selective ion transitions (e.g., m/z 239 → 123 for the derivative).

- Sample Cleanup : Solid-phase extraction (SPE) with silica-based cartridges removes non-polar interferents .

Q. Why do recovery rates for acrolein vary across studies, and how can these discrepancies be resolved?

Variability arises from:

- Sample Handling : Acrolein’s volatility requires immediate derivatization or stabilization (e.g., cold storage, DNPH addition in the field).

- Matrix Effects : Biological samples (e.g., urine, blood) may contain competing thiols or amines that sequester acrolein.

- Derivatization Efficiency : Incomplete reaction due to pH or reagent purity issues. Mitigate by spiking deuterated standards early in the workflow and validating recovery rates across matrices .

Q. How can researchers validate a method using DNPH-d₃ for acrolein quantification in human toxicokinetic studies?

Validation parameters include:

- Linearity : Calibration curves (0.1–100 ng/mL) with R² > 0.995.

- Limit of Detection (LOD) : Typically 0.05 ng/mL via signal-to-noise ≥ 3.

- Precision/Accuracy : Intra-/inter-day CV < 15% and recovery 85–115%.

- Specificity : Confirm no cross-reactivity with endogenous aldehydes (e.g., formaldehyde) using high-resolution MS. Reference guidelines from agencies like ATSDR, which highlight acrolein’s endogenous production complicating biomarker interpretation .

Q. What experimental controls are critical when distinguishing exogenous vs. endogenous acrolein in biological samples?

- Blank Controls : Use DNPH-d₃-treated blanks to identify background acrolein.

- Isotope Dilution : Quantify using the deuterated standard to correct for losses.

- Endogenous Correction : Compare results with unexposed cohorts to establish baseline levels. Acrolein’s endogenous production via lipid peroxidation necessitates these controls to isolate external exposure .

Data Contradiction Analysis

Q. How should researchers troubleshoot conflicting results in acrolein quantification across laboratories?

Investigate:

- Sample Preparation : Differences in derivatization protocols (e.g., pH, reaction time).

- Instrument Calibration : Ensure consistent MS tuning and calibration with certified standards.

- Matrix Variability : Test spike-and-recovery in diverse matrices (e.g., plasma vs. urine). Collaborative cross-lab validation using shared reference materials can harmonize results .

Q. What are the implications of acrolein’s reactivity with biomolecules (e.g., glutathione) for analytical workflows?

Acrolein’s electrophilic nature leads to rapid adduct formation with thiols and amines, reducing free analyte levels. To prevent underestimation:

- Immediate Derivatization : Add DNPH-d₃ during sample collection.

- Stabilization : Use antioxidants (e.g., ascorbic acid) or cold chain logistics.

- Adduct-Specific MS Methods : Target acrolein-GSH conjugates (e.g., 3-HPMA) as secondary biomarkers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.